molecular formula C15H15F3N2O B5741167 2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No. B5741167
M. Wt: 296.29 g/mol
InChI Key: QNDWXPPYGQFQEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide, also known as DPA-714, is a compound that has been extensively studied for its potential applications in scientific research. DPA-714 is a selective ligand for the translocator protein (TSPO), which is a mitochondrial protein that is involved in a variety of cellular processes, including apoptosis, inflammation, and oxidative stress. In

Mechanism of Action

The mechanism of action of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide is related to its binding to TSPO. TSPO is involved in a variety of cellular processes, including apoptosis, inflammation, and oxidative stress. By binding to TSPO, 2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide can modulate these processes and potentially have therapeutic effects.
Biochemical and Physiological Effects:
2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide has been shown to have a variety of biochemical and physiological effects. In animal studies, 2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide has been shown to reduce neuroinflammation and improve cognitive function. It has also been shown to have anti-inflammatory effects in other tissues, such as the lungs and liver.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide for lab experiments is its selectivity for TSPO. This allows for specific targeting of activated microglia and astrocytes in the brain, which can be useful for studying neuroinflammation and neurodegeneration. However, there are also limitations to the use of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide. One limitation is its low affinity for TSPO compared to other ligands, which can make it more difficult to detect in vivo. Additionally, 2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide has a relatively short half-life, which can limit its usefulness for longitudinal studies.

Future Directions

There are several potential future directions for research on 2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide. One area of interest is the potential therapeutic applications of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide for neuroinflammatory and neurodegenerative diseases, such as Alzheimer's disease and multiple sclerosis. Another area of interest is the development of new TSPO ligands with higher affinity and longer half-life for improved imaging and therapeutic applications. Additionally, further research is needed to fully understand the mechanism of action of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide and its effects on cellular processes beyond inflammation and apoptosis.

Synthesis Methods

The synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide involves a series of chemical reactions that result in the formation of the final product. The first step in the synthesis is the reaction of 3-(trifluoromethyl)benzaldehyde with methylamine to form the corresponding imine. This intermediate is then reacted with 2,5-dimethylpyrrole-1-carboxylic acid to form the final product, 2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide.

Scientific Research Applications

2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of neuroimaging. 2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide is a selective ligand for TSPO, which is highly expressed in activated microglia and astrocytes in the brain. This makes 2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide a useful tool for imaging neuroinflammation and neurodegeneration in vivo.

properties

IUPAC Name

2-(2,5-dimethylpyrrol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N2O/c1-10-6-7-11(2)20(10)9-14(21)19-13-5-3-4-12(8-13)15(16,17)18/h3-8H,9H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNDWXPPYGQFQEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1CC(=O)NC2=CC=CC(=C2)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,5-dimethylpyrrol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

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